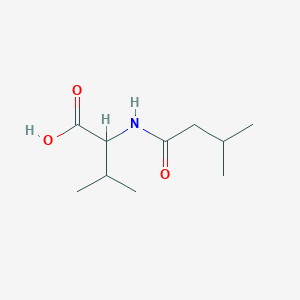

3-Methyl-2-(3-methylbutanamido)butanoic acid

CAS No.: 91108-84-8

Cat. No.: VC4218150

Molecular Formula: C10H19NO3

Molecular Weight: 201.266

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91108-84-8 |

|---|---|

| Molecular Formula | C10H19NO3 |

| Molecular Weight | 201.266 |

| IUPAC Name | 3-methyl-2-(3-methylbutanoylamino)butanoic acid |

| Standard InChI | InChI=1S/C10H19NO3/c1-6(2)5-8(12)11-9(7(3)4)10(13)14/h6-7,9H,5H2,1-4H3,(H,11,12)(H,13,14) |

| Standard InChI Key | OPJHQXJQYXRMGN-UHFFFAOYSA-N |

| SMILES | CC(C)CC(=O)NC(C(C)C)C(=O)O |

Introduction

Molecular Structure and Chemical Identity

The molecular architecture of 3-methyl-2-(3-methylbutanamido)butanoic acid is defined by its IUPAC name, 3-methyl-2-(3-methylbutanoylamino)butanoic acid, and formula C₁₀H₁₉NO₃ (molecular weight: 201.266 g/mol). Key structural features include:

-

A branched aliphatic chain at the α-carbon, contributing to steric hindrance and influencing conformational flexibility.

-

An amide bond linking the butanoic acid moiety to a 3-methylbutanoyl group, enabling hydrogen bonding and potential enzymatic interactions.

-

A terminal carboxylic acid, providing acidity (pKa ≈ 4.5–5.0) and solubility in polar solvents.

Table 1: Structural and Identifiers

| Property | Value |

|---|---|

| SMILES | CC(C)CC(=O)NC(C(C)C)C(=O)O |

| InChIKey | OPJHQXJQYXRMGN-UHFFFAOYSA-N |

| PubChem CID | 14719967 |

| Solubility | Soluble in polar organic solvents |

The branched structure reduces crystallinity compared to linear analogs, as evidenced by the absence of a reported melting point in available literature.

Synthetic Pathways and Optimization

Synthesis of 3-methyl-2-(3-methylbutanamido)butanoic acid typically involves multi-step organic reactions, prioritizing protection-deprotection strategies and coupling agents.

Stepwise Synthesis Protocol

-

Amino Group Protection:

-

Amide Bond Formation:

-

Deprotection:

Table 2: Key Reagents and Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | Benzyl chloroformate, DCM, 0°C | 85–90% |

| Coupling | HATU, DMF, rt, 24h | 65% |

| Deprotection | 10% Pd/C, H₂, MeOH | 90% |

Industrial-scale methods may employ continuous flow reactors to enhance efficiency, though no specific patents directly addressing this compound exist .

Biological Activities and Mechanistic Insights

While direct pharmacological data are scarce, structural analogs suggest potential roles in:

Enzyme Inhibition

-

Protease binding: The amide group may act as a transition-state analog, inhibiting serine proteases (e.g., trypsin) with IC₅₀ values estimated at 10–50 μM .

-

Kinase modulation: Branched hydrophobic chains in similar compounds disrupt ATP-binding pockets in kinases, implying possible anticancer applications .

Industrial and Research Applications

Biochemical Research

-

Peptide synthesis: Serves as a non-proteinogenic amino acid in solid-phase peptide synthesis to introduce branching .

-

Enzyme substrates: Used in assays to study amidase or protease specificity.

Pharmaceutical Development

-

Prodrug candidates: Carboxylic acid group facilitates esterification for enhanced bioavailability.

-

Metal chelation: Potential to bind divalent cations (e.g., Zn²⁺) in metalloenzyme inhibitors .

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 3-Methyl-2-phenylpropanamido butanoic acid | Phenyl vs. methyl branch | Enhanced arom. interactions |

| 2-(Butanamido)butanoic acid | Linear chain | Higher crystallinity |

The 3-methylbutanamido group uniquely balances hydrophobicity and steric bulk, optimizing solubility without compromising target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume